1-(benzylsulfonyl)-N-(4-methoxybenzyl)piperidine-4-carboxamide
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Overview
Description
N-[(4-METHOXYPHENYL)METHYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a methanesulfonyl group, and a methoxyphenyl group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-METHOXYPHENYL)METHYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxybenzylamine with phenylmethanesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with piperidine-4-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
N-[(4-METHOXYPHENYL)METHYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde, while reduction of the sulfonyl group can produce a sulfide derivative.
Scientific Research Applications
N-[(4-METHOXYPHENYL)METHYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[(4-METHOXYPHENYL)METHYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The pathways involved often include signal transduction mechanisms that regulate cellular responses .
Comparison with Similar Compounds
Similar Compounds
N-[(4-METHOXYPHENYL)METHYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE: shares similarities with compounds like 4-methoxyphenylmethylamine and phenylmethanesulfonyl chloride.
N-[(4-METHOXYPHENYL)METHYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE: is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity
Uniqueness
The uniqueness of N-[(4-METHOXYPHENYL)METHYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE lies in its ability to undergo diverse chemical reactions and its potential applications in various fields. Its structure allows for targeted modifications, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C21H26N2O4S |
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Molecular Weight |
402.5 g/mol |
IUPAC Name |
1-benzylsulfonyl-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C21H26N2O4S/c1-27-20-9-7-17(8-10-20)15-22-21(24)19-11-13-23(14-12-19)28(25,26)16-18-5-3-2-4-6-18/h2-10,19H,11-16H2,1H3,(H,22,24) |
InChI Key |
ACPHKBCVODHFKG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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